molecular formula C12H13ClO4 B8661540 Butyl 4-(chlorocarbonyl)phenyl carbonate CAS No. 57373-84-9

Butyl 4-(chlorocarbonyl)phenyl carbonate

Cat. No.: B8661540
CAS No.: 57373-84-9
M. Wt: 256.68 g/mol
InChI Key: KNRUQZWLMPJTDE-UHFFFAOYSA-N
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Description

Butyl 4-(chlorocarbonyl)phenyl carbonate is an organochlorine compound characterized by a phenyl group substituted with a chlorocarbonyl moiety and a butyl carbonate ester. This structure confers unique reactivity and functional properties, particularly in polymer stabilization and organic synthesis. The chlorocarbonyl group acts as an electrophilic site, enabling reactions with nucleophiles such as amines or hydrazides, while the carbonate ester contributes to thermal stability and solubility in organic matrices . Its applications span industrial stabilizers for polyvinyl chloride (PVC) and intermediates in synthesizing heterocyclic compounds like pyridones and oxazinones .

Properties

CAS No.

57373-84-9

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

butyl (4-carbonochloridoylphenyl) carbonate

InChI

InChI=1S/C12H13ClO4/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3

InChI Key

KNRUQZWLMPJTDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Thermal Stabilizing Efficiency in PVC

Butyl 4-(chlorocarbonyl)phenyl carbonate derivatives exhibit superior thermal stabilization compared to traditional industrial stabilizers. Key data from accelerated aging tests are summarized below:

Stabilizer Thermal Stability (Ts, min) Dehydrochlorination Rate (HCl/hr)
This compound derivative 120 0.08
Dibasic lead carbonate 85 0.15
Cadmium-barium-zinc stearate 70 0.20
n-Octyltin mercaptide 95 0.12

Key Findings :

  • Derivatives of this compound outperform lead-, cadmium-, and tin-based stabilizers, achieving ~40% longer Ts and ~50% lower dehydrochlorination rates .
  • Electron-donating substituents on the aromatic ring (e.g., methoxy or methyl groups) further enhance stabilization by reducing oxidative degradation pathways .
Reaction with 1,3-Dinucleophiles
  • This compound : Reacts with Schiff bases and benzamides in boiling toluene/xylene to form 4-hydroxy-3,6-disubstituted-2(1H)-pyridones in >85% yield .
  • Simple chlorocarbonyl ketenes : Require harsher conditions (e.g., high-pressure reactors) and exhibit lower regioselectivity due to competing side reactions .
Isomerization Behavior
  • Derivatives of this compound form single cis-isomers during cyclization, as confirmed by $ ^1H $- and $ ^{13}C $-NMR .
  • Non-substituted chlorocarbonyl analogs produce mixtures of cis/trans isomers, complicating purification .

Synergistic Effects with Industrial Stabilizers

Mixing this compound derivatives with reference stabilizers enhances performance:

Stabilizer Combination (Weight Ratio) Synergistic Efficiency Increase (%)
Derivative : Dibasic lead carbonate (1:1) 35%
Derivative : n-Octyltin mercaptide (1:1) 28%
  • Maximum synergy occurs at 1:1 weight ratios , attributed to complementary radical-scavenging and HCl-neutralization mechanisms .

Color Stability in Degraded Polymers

This compound derivatives impart superior color retention compared to conventional stabilizers:

  • After 60 minutes at 180°C, PVC samples stabilized with derivatives retain <10% yellowness index (YI) , whereas cadmium-based stabilizers exceed 35% YI .

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